1-(5-chloro-2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C16H16ClN3O3S |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-9-7-18-16(24-9)19-15(22)10-5-14(21)20(8-10)12-6-11(17)3-4-13(12)23-2/h3-4,6-7,10H,5,8H2,1-2H3,(H,18,19,22) |
InChI Key |
NMBAVHGIPGNDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Glutamic Acid Derivatives
A widely adopted method involves the cyclization of protected glutamic acid derivatives. For example, N-Boc-l-glutamic acid α-methyl ester undergoes intramolecular lactamization under acidic conditions (e.g., HCl in dioxane) to form the γ-lactam intermediate. Subsequent hydrolysis with lithium hydroxide yields 5-oxopyrrolidine-3-carboxylic acid (yield: 78–85%).
Table 1: Reaction Conditions for Pyrrolidone Core Synthesis
| Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| N-Boc-l-glutamic acid ester | HCl (4M in dioxane), 25°C, 12h | N-Boc-5-oxopyrrolidine-3-carboxylate | 92 |
| N-Boc-5-oxopyrrolidine | LiOH·H₂O, THF/H₂O, 0°C, 2h | 5-oxopyrrolidine-3-carboxylic acid | 85 |
Direct Functionalization of Pyrrolidinones
Alternative approaches modify pre-formed pyrrolidinones. For instance, 5-oxopyrrolidine-3-carboxylic acid ethyl ester undergoes Vilsmeier–Haack formylation (POCl₃/DMF) to introduce carbonyl groups at specific positions, followed by reduction with Et₃SiH to adjust substituents. This method allows precise control over ring substitution patterns.
Introduction of the 5-Chloro-2-Methoxyphenyl Group
Regioselective attachment of the 5-chloro-2-methoxyphenyl moiety to the pyrrolidine ring is achieved via nucleophilic aromatic substitution or transition metal-catalyzed coupling.
Mitsunobu Reaction for Alkoxy Group Installation
The methoxy group is introduced using Mitsunobu conditions (DEAD, PPh₃) with 5-chloro-2-hydroxybenzaldehyde as the nucleophile. Reaction with 5-oxopyrrolidine-3-carboxylic acid tert-butyl ester in THF at 0°C affords the methoxyphenyl-substituted intermediate (yield: 68%).
Table 2: Optimization of Methoxyphenyl Group Attachment
| Pyrrolidine Derivative | Coupling Partner | Conditions | Yield (%) |
|---|---|---|---|
| 5-Oxopyrrolidine-3-ester | 5-chloro-2-hydroxybenzaldehyde | DEAD, PPh₃, THF, 0°C | 68 |
| 5-Oxopyrrolidine-3-acid | 2-methoxy-5-chlorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 55 |
Chlorination Strategies
Chlorination at the 5-position of the phenyl ring is performed post-coupling using N-chlorosuccinimide (NCS) in acetic acid at 50°C. This step achieves >95% regioselectivity, confirmed by ¹H NMR analysis.
Formation of the Thiazole Carboxamide Moiety
The 5-methyl-1,3-thiazol-2-amine component is prepared separately and coupled to the pyrrolidine-carboxylic acid intermediate.
Synthesis of 5-Methyl-1,3-thiazol-2-amine
Thiazole ring formation follows the Hantzsch thiazole synthesis:
Amide Coupling Reaction
The carboxylic acid intermediate is activated using HBTU/HOBt and coupled with 5-methyl-1,3-thiazol-2-amine in DMF containing DIPEA. Reaction at room temperature for 12h affords the final carboxamide (yield: 74%).
Table 3: Coupling Reagent Screening
| Activator | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| HBTU | DIPEA | DMF | 12 | 74 |
| EDC/HOBt | NMM | DCM | 24 | 61 |
Final Assembly and Purification
The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve ≥95% purity. Critical characterization data includes:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.38–7.42 (m, 3H, aromatic), 4.12 (q, 1H, J = 7.2 Hz), 2.45 (s, 3H, CH₃).
-
HRMS : m/z calculated for C₁₈H₁₇ClN₃O₃S [M+H]⁺: 402.0671; found: 402.0668.
Analytical Characterization and Quality Control
Rigorous quality control protocols ensure batch consistency:
Optimization and Scale-Up Considerations
Industrial-scale production requires modifications to laboratory protocols:
Chemical Reactions Analysis
1-(5-chloro-2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various reactions:
Oxidation: The thiazole ring can be oxidized to form the corresponding oxopyrrolidine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed.
Common reagents include thionyl chloride, 2-amino-5-chlorobenzaldehyde, and various oxidizing agents.
Scientific Research Applications
This compound has diverse applications:
Medicinal Chemistry: It may exhibit biological activity, making it a potential drug candidate.
Antibacterial Properties: Thiazole derivatives often possess antibacterial properties.
Agrochemicals: Some thiazole-based compounds are used in pesticides and herbicides.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets, affecting cellular processes or signaling pathways.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and inferred properties:
Key Structural Insights
Aromatic Ring Modifications: Methoxy vs. Hydroxy Groups: The target compound’s 2-methoxy group (vs.
Heterocyclic Amide Variations :
- Thiazole vs. Thiadiazole : The 1,3-thiazole in the target compound (vs. 1,3,4-thiadiazole in ) has fewer nitrogen atoms, reducing electronegativity but maintaining H-bond acceptor capacity at the sulfur atom .
- Substituent Effects : The 5-methyl group on the thiazole (target) and 5-methoxymethyl on the thiadiazole () influence steric bulk and solubility. Methyl groups generally enhance metabolic stability, while methoxymethyl may improve aqueous solubility .
Biological Implications :
- Pyrrolidine derivatives with heterocyclic amide moieties (e.g., thiazole, thiadiazole) are frequently explored for antimicrobial, anticancer, or enzyme-inhibitory activities, though specific data for the target compound remain unverified .
Research Findings and Trends
- Antioxidative Activity : highlights antioxidative properties in hydroxyl-substituted pyrrolidine derivatives, suggesting that the target compound’s methoxy analog may prioritize stability over reactivity .
- Synthetic Routes : Analog synthesis often involves coupling pyrrolidine-3-carboxylic acid with heterocyclic amines under acidic conditions, as seen in and .
Biological Activity
1-(5-chloro-2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, commonly referred to as Y042-3354, is a compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 365.84 g/mol |
| Molecular Formula | C16H16ClN3O3S |
| LogP | 2.9485 |
| LogD | 2.8146 |
| Polar Surface Area | 57.977 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate lipophilicity and potential for cellular membrane permeability, which are favorable for biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including Y042-3354. Research involving A549 human lung adenocarcinoma cells demonstrated that this class of compounds exhibits structure-dependent cytotoxicity.
Case Study: Anticancer Efficacy
In a study assessing various 5-oxopyrrolidine derivatives, Y042-3354 was found to significantly reduce the viability of A549 cells when compared to standard chemotherapeutic agents like cisplatin. The cytotoxicity was evaluated using an MTT assay at a fixed concentration of 100 µM over a 24-hour exposure period. The results indicated that compounds with free amino groups exhibited enhanced anticancer properties while maintaining lower toxicity towards non-cancerous cells such as HSAEC1-KT .
Antimicrobial Activity
Y042-3354 has also been investigated for its antimicrobial properties against multidrug-resistant strains of bacteria. The compound's thiazole moiety is believed to contribute to its effectiveness against Gram-positive pathogens.
Antimicrobial Profile
The compound demonstrated promising activity against Staphylococcus aureus strains resistant to linezolid and tedizolid. The screening involved broth microdilution techniques against various pathogens, including those prioritized by the WHO for antibiotic resistance .
Structure-Activity Relationship (SAR)
The biological activity of Y042-3354 can be attributed to specific structural features:
- Thiazole Ring : Enhances interaction with bacterial targets.
- Chloro and Methoxy Substituents : Influence lipophilicity and potentially improve cell membrane penetration.
- Pyrrolidine Core : Essential for anticancer activity, as modifications here significantly alter efficacy.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(5-chloro-2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, and how do reaction conditions impact yield?
- Methodology : The synthesis involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling. Key parameters include:
- Temperature : 60–80°C for cyclization steps to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide bond formation .
- Catalysts : Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodology :
- NMR : H and C NMR confirm regiochemistry of the pyrrolidine ring and substituent positions (e.g., methoxyphenyl and thiazole) .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 392.08) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., intermolecular N–H···N interactions) .
Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?
- Methodology :
- Enzyme inhibition : Use fluorogenic substrates in kinase or protease assays (e.g., IC determination via dose-response curves) .
- Cellular assays : Measure cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs or ion channels) .
Advanced Research Questions
Q. How can contradictory data on the compound’s solubility and bioavailability be reconciled across studies?
- Methodology :
- Solubility : Use standardized solvents (e.g., DMSO for stock solutions) and dynamic light scattering (DLS) to assess aggregation .
- Bioavailability : Compare pharmacokinetic parameters (e.g., C, AUC) in rodent models under fed vs. fasted conditions .
- Formulation : Test co-solvents (PEG 400, cyclodextrins) to improve aqueous solubility .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
- Methodology :
- Metabolic stability : Perform liver microsome assays to identify major metabolites (e.g., CYP450-mediated oxidation) .
- Blood-brain barrier (BBB) penetration : Use PAMPA-BBB assays or in situ brain perfusion models .
- Dose optimization : Conduct PK/PD modeling to align exposure with target engagement .
Q. How can researchers elucidate the compound’s multi-target mechanism of action?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
